5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine
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Overview
Description
5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE is a complex organic compound that belongs to the class of phenanthridine derivatives. Phenanthridines are known for their diverse biological activities and are often found in natural alkaloids and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE can be achieved through various synthetic routes. One common method involves the use of N-(2-arylbenzylidenamino)pyridinium salts as precursors. The reaction is typically catalyzed by an iridium photocatalyst, such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, under visible light irradiation . This method allows for regioselective synthesis, producing the desired phenanthridine derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A parent compound with similar structural features.
Phenanthridinone: An oxidized form with distinct biological activities.
Benzo[c]phenanthridine: Another related compound with potential anticancer properties.
Uniqueness
5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C22H20N2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C22H20N2/c1-2-6-17-15(5-1)9-10-20-21(17)18-7-3-4-8-19(18)22(24-20)16-11-13-23-14-12-16/h1-2,5-6,9-14,22,24H,3-4,7-8H2 |
InChI Key |
BQVPZTJCYCAYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Origin of Product |
United States |
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